molecular formula C20H15ClN2O5S B6494414 N-(2H-1,3-benzodioxol-5-yl)-3-(4-chlorobenzenesulfonamido)benzamide CAS No. 898422-05-4

N-(2H-1,3-benzodioxol-5-yl)-3-(4-chlorobenzenesulfonamido)benzamide

Cat. No.: B6494414
CAS No.: 898422-05-4
M. Wt: 430.9 g/mol
InChI Key: RMBPQBSANWVQNB-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-(4-chlorobenzenesulfonamido)benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chlorobenzenesulfonamide group, and a benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5S/c21-14-4-7-17(8-5-14)29(25,26)23-16-3-1-2-13(10-16)20(24)22-15-6-9-18-19(11-15)28-12-27-18/h1-11,23H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBPQBSANWVQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(4-chlorobenzenesulfonamido)benzamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Chlorobenzenesulfonamide Group:

    Coupling Reaction: The final step is the coupling of the benzodioxole derivative with the chlorobenzenesulfonamide derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or sulfonamide groups, converting them to amines or sulfides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring may yield quinone derivatives, while reduction of the sulfonamide group could produce corresponding amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-3-(4-chlorobenzenesulfonamido)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(4-chlorobenzenesulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may facilitate binding to hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with active site residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonamido)benzamide: Similar structure but with a methyl group instead of a chlorine atom.

    N-(2H-1,3-benzodioxol-5-yl)-3-(4-nitrobenzenesulfonamido)benzamide: Contains a nitro group instead of a chlorine atom.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-3-(4-chlorobenzenesulfonamido)benzamide is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it distinct in terms of its potential biological activities and applications compared to its analogs.

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